2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
2-Chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl group and at position 2 with a 2-chlorobenzamide moiety. This structure combines a bioactive benzothiazole scaffold with sulfonamide and halogenated aromatic functionalities, which are known to enhance pharmacological properties such as enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNBEFWBJXAIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its anti-inflammatory and anti-tubercular properties
Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Molecular docking studies have shown that it binds to the active site of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and provides therapeutic benefits.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key differences among benzothiazole-based benzamides arise from substitutions on the benzothiazole ring (position 6) and the benzamide group (position 2):
Key Observations :
- The dimethylsulfamoyl group in the target compound introduces sulfonamide functionality, which is associated with enhanced solubility and bioactivity compared to methyl or unsubstituted analogs .
- Methyl substitution (e.g., ) increases lipophilicity (LogP = 4.89), whereas sulfamoyl groups may balance hydrophilicity and membrane permeability .
Structural and Computational Insights
- Crystal Packing : Analogs like N-(benzothiazol-2-yl)-3-chlorobenzamide () exhibit intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing their crystal lattices .
- Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for refining crystal structures and visualizing molecular conformations .
Biological Activity
2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzothiazole core and a dimethylsulfamoyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and inflammation-related diseases.
Molecular Characteristics
- Molecular Formula : C13H17N3O3S2
- Molecular Weight : 327.4 g/mol
- IUPAC Name : N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
- Canonical SMILES : CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C
Synthesis
The synthesis of 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
- Introduction of the Dimethylsulfamoyl Group : Reaction with dimethylsulfamoyl chloride under basic conditions.
- Acylation : Final attachment of the propanamide moiety using acylation methods.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of benzothiazole derivatives, including anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.
Anticancer Activity
A significant focus has been on the anticancer potential of compounds similar to 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide:
- Cell Proliferation Inhibition : Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
- Cytokine Modulation : Compounds like 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazole-2-amine have shown to significantly decrease pro-inflammatory cytokines IL-6 and TNF-α in macrophage models .
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the inhibition of inflammatory pathways and cytokine production:
- Mechanistic Insights : Studies have demonstrated that certain benzothiazole derivatives can inhibit key signaling pathways (e.g., AKT and ERK), which are crucial in mediating inflammatory responses .
Case Studies and Research Findings
A comprehensive evaluation of various studies provides insights into the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via condensation reactions between substituted benzothiazol-2-amine derivatives and activated carboxylic acid derivatives (e.g., benzoyl chlorides). For example, pyridine is often used as a solvent and base to facilitate amide bond formation .
- Critical parameters include temperature control (room temperature to 80°C), solvent choice (e.g., DMF, dichloromethane), and stoichiometric ratios of reagents. Catalysts like coupling agents (e.g., EDCI/HOBt) improve yields .
- Purification typically involves chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and amide bond integrity. For instance, aromatic protons appear in the δ 6.5–8.2 ppm range, while NH protons resonate near δ 4.2 ppm .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1650–1680 cm) and sulfonamide S=O vibrations (~1150–1350 cm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% is standard for pharmacological studies) .
Q. What preliminary biological activities have been reported for benzothiazole-based analogs, and how are these assays designed?
- Methodology :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., for PFOR enzyme inhibition, critical in anaerobic metabolism) with IC values calculated .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzothiazole or benzamide rings) impact bioactivity and selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematic substitution of functional groups (e.g., replacing chloro with fluoro or methoxy) and evaluation via dose-response curves. For example:
- Dimethylsulfamoyl groups enhance solubility and target binding compared to unsubstituted analogs .
- Chloro substituents at position 2 increase steric hindrance, reducing off-target interactions .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes or DNA gyrase .
Q. What computational and experimental approaches resolve contradictions in bioactivity data across studies?
- Methodology :
- Data Reconciliation : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). For instance, discrepancies in anticancer activity may arise from differences in cell line sensitivity or compound stability .
- Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may confound activity results .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Methodology :
- Docking Studies : Protein-ligand interactions (e.g., hydrogen bonding with PFOR’s active site residues) are modeled using crystal structures (PDB ID: 1E5X) .
- Molecular Dynamics (MD) : Simulations (GROMACS) assess binding stability over 100 ns trajectories, with RMSD/RMSF analyses highlighting critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
